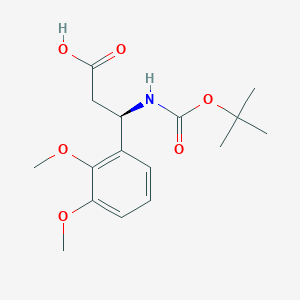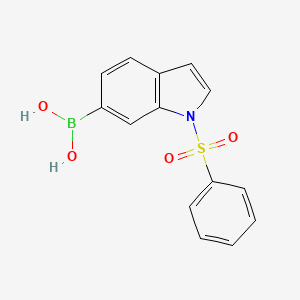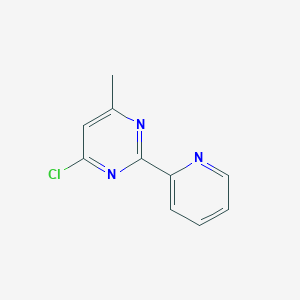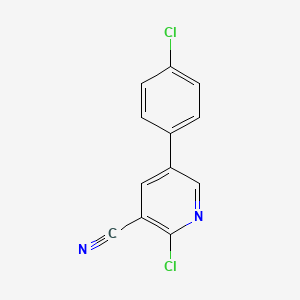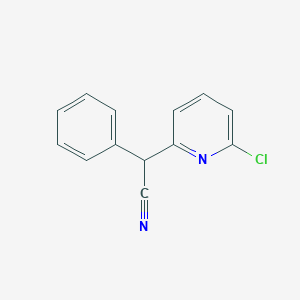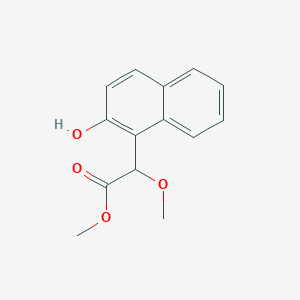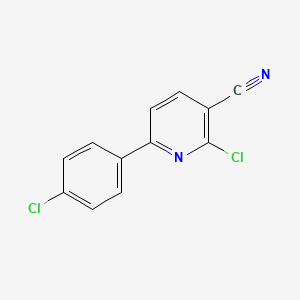
Tetraphenylphosphonium tetrafluoroborate
Overview
Description
Tetraphenylphosphonium tetrafluoroborate is an organic ionic compound with the chemical formula C24H20BF4P. It is known for its unique photoluminescence properties and is used in various chemical reactions and industrial applications . The compound consists of a tetraphenylphosphonium cation and a tetrafluoroborate anion, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
Tetraphenylphosphonium tetrafluoroborate primarily targets the process of epoxide-initiated cation-olefin polycyclization reactions . This reaction is a key step in the synthesis of many complex organic compounds, and the compound’s role is to promote this reaction .
Mode of Action
The compound interacts with its targets by stabilizing the intermediate cation in the reaction . This is achieved through the use of an excess amount of this compound in 1,1,1,3,3,3-hexafluoroisopropanol . This interaction results in the efficient promotion of epoxide-initiated cation-olefin polycyclization reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cation-olefin polycyclization pathway . The compound’s action leads to the efficient promotion of this pathway, resulting in the synthesis of complex organic compounds .
Pharmacokinetics
Its impact on bioavailability is inferred from its role in promoting cation-olefin polycyclization reactions .
Result of Action
The molecular and cellular effects of this compound’s action include the efficient promotion of epoxide-initiated cation-olefin polycyclization reactions . This leads to the synthesis of complex organic compounds with broad functional group tolerance .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and oxygen . The compound has shown tolerance to these factors, indicating its stability and efficacy in various environments .
Biochemical Analysis
Biochemical Properties
Tetraphenylphosphonium tetrafluoroborate plays a significant role in biochemical reactions. It is used in the promotion of epoxide-initiated cation-olefin polycyclization reactions
Cellular Effects
It is known to promote epoxide-initiated cation-olefin polycyclization reactions , which could potentially influence various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves the promotion of epoxide-initiated cation-olefin polycyclization reactions . This process is initiated by breaking the P-B bond of the compound
Temporal Effects in Laboratory Settings
It is known to efficiently promote epoxide-initiated cation-olefin polycyclization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium tetrafluoroborate can be synthesized through a straightforward ion-exchange reaction. A typical procedure involves reacting tetraphenylphosphonium chloride with sodium tetrafluoroborate in water. The reaction mixture is stirred for about an hour, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Polycyclization Reactions: It promotes epoxide-initiated cation-olefin polycyclization reactions, which are useful in synthesizing complex organic molecules.
Common Reagents and Conditions:
Reagents: Common reagents include epoxides, olefins, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, polycyclization reactions yield polycyclic compounds with various functional groups .
Scientific Research Applications
Tetraphenylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetraphenylphosphonium Chloride: Similar in structure but with a chloride anion instead of tetrafluoroborate.
Tetraphenylphosphonium Perchlorate: Another similar compound with a perchlorate anion, known for its distinct photoluminescence properties.
Uniqueness: Tetraphenylphosphonium tetrafluoroborate is unique due to its ability to stabilize intermediate cations and its broad functional group tolerance in polycyclization reactions. Its photoluminescence properties also make it stand out among similar compounds .
Properties
IUPAC Name |
tetraphenylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.BF4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBFAYVSDYMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426-79-9 | |
| Record name | Tetraphenylphosphonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


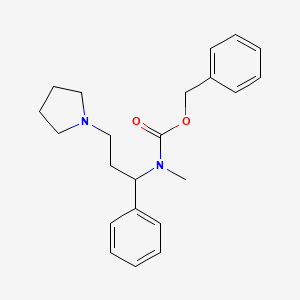
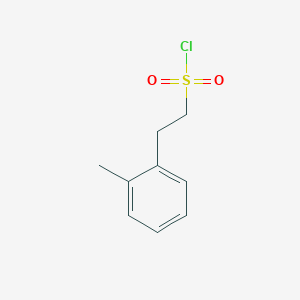
![N-[3-(aminomethyl)phenyl]acetamide](/img/structure/B1596739.png)

![methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B1596743.png)


